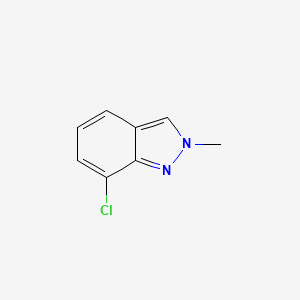

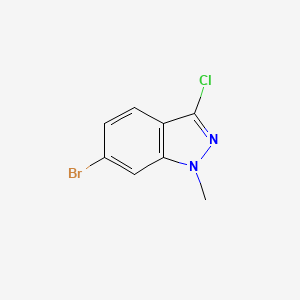

6-Bromo-3-chloro-1-methyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-3-chloro-1-methyl-1H-indazole” is a chemical compound with the molecular formula C8H6BrClN2. It has a molecular weight of 245.51 . It is a solid substance that should be stored in a refrigerator .

Molecular Structure Analysis

The InChI code for “6-Bromo-3-chloro-1-methyl-1H-indazole” is 1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 . The InChI key is RHTHXDOLGOEEAY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“6-Bromo-3-chloro-1-methyl-1H-indazole” is a solid substance with a density of 1.7±0.1 g/cm3 . It has a boiling point of 341.4±22.0 °C at 760 mmHg . The melting point is 191-192ºC . The flash point is 160.3±22.3 °C .Aplicaciones Científicas De Investigación

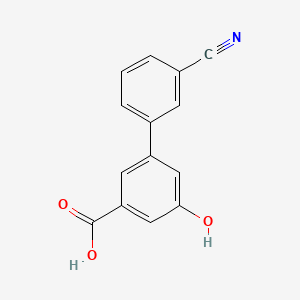

1. Anticancer, Antiangiogenic, and Antioxidant Agent

- Application Summary: A series of novel indazole derivatives, including 6-Bromo-3-chloro-1-methyl-1H-indazole, has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

- Methods of Application: The viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . The compounds were also tested for their potential to inhibit proangiogenic cytokines associated with tumor development .

- Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

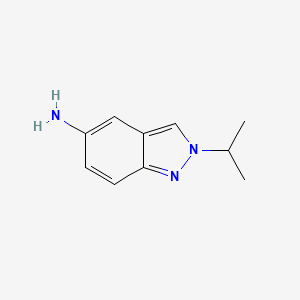

2. Synthetic Approaches to Indazoles

- Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used in the synthesis of 1H- and 2H-indazoles .

- Methods of Application: The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results: This method provides a wide variety of 1H-indazoles in good to excellent yields .

4. Transition Metal Catalyzed Approach

- Application Summary: A Cu(OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

- Methods of Application: First, 2-(methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu(OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere .

- Results: This method affords a wide variety of 1H-indazoles in good to excellent yields .

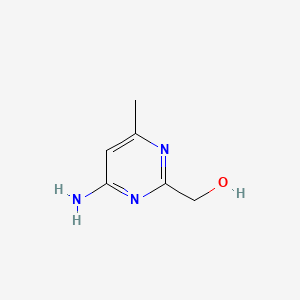

5. Antioxidant Activities

- Application Summary: A series of novel indazole derivatives has been synthesized and evaluated for antioxidant activities .

- Methods of Application: All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

- Results: Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

Safety And Hazards

Direcciones Futuras

Indazole-containing compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, future research may focus on developing new synthetic methods and exploring the potential medicinal applications of “6-Bromo-3-chloro-1-methyl-1H-indazole” and similar compounds.

Propiedades

IUPAC Name |

6-bromo-3-chloro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHXDOLGOEEAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-1-methyl-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)

![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)